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Compound of Interest

Compound Name: 1,3-Dimesitylimidazolium chloride

Cat. No.: B136462

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
the nickel/IMes-HCI catalytic system in a variety of cross-coupling reactions. The use of nickel,
an earth-abundant and cost-effective metal, combined with the robust N-heterocyclic carbene
(NHC) ligand, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCI), offers a powerful
and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, which
are crucial transformations in pharmaceutical and materials science research.

Introduction to Nickel/lIMes-HCI Catalysis

Nickel catalysis has emerged as a powerful alternative to traditional palladium-based systems
for cross-coupling reactions. Nickel catalysts can readily activate a broad range of
electrophiles, including challenging aryl chlorides and phenol derivatives. N-heterocyclic
carbenes (NHCs) have proven to be highly effective ligands for nickel, enhancing catalyst
stability and activity. IMes-HCI is a commercially available and air-stable precursor to the IMes
carbene, a bulky and electron-rich ligand that promotes efficient catalytic turnover in a variety of
nickel-catalyzed transformations. The in situ generation of the active Ni(0)-IMes complex from a
Ni(ll) precatalyst and the IMes-HCI salt in the presence of a base is a common and convenient
strategy.

Core Applications
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The Nickel/IMes-HCI system has demonstrated efficacy in several key cross-coupling
reactions, including:

Suzuki-Miyaura Coupling: Formation of C(sp?)-C(sp?) bonds between aryl/heteroaryl halides
and boronic acids.

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl/heteroaryl halides and

amines.

C-S Cross-Coupling: Formation of C-S bonds between aryl/heteroaryl halides and thiols.

C-H Arylation: Direct functionalization of C-H bonds with aryl halides.

While the IMes ligand is versatile, its efficacy can be substrate-dependent. For instance, in
some a-arylations of ketones, more sterically hindered NHC ligands have shown superior
performance. However, for the applications detailed below, the Ni/IMes-HCI system provides a
reliable and cost-effective solution.

Data Presentation

Table 1: Exemplar Quantitative Data for Ni/IMes-HCI
Catalyzed Cross-Coupling Reactions
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Note: The data presented are representative examples and yields can vary depending on the
specific substrates and reaction conditions.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g.,
nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be
anhydrous and degassed prior to use. IMes-HCl is an air-stable solid. Nickel precatalysts such
as Ni(COD): are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of
an Aryl Chloride with an Arylboronic Acid
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This protocol describes a general procedure for the C-C bond formation between an aryl
chloride and an arylboronic acid.

Reagents:

 Aryl chloride (1.0 mmol, 1.0 equiv)

e Arylboronic acid (1.5 mmol, 1.5 equiv)

e Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)z] (0.02 mmol, 2 mol%)

e 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCI) (0.04 mmol, 4 mol%)
e Potassium phosphate (KsPOa4) (3.0 mmol, 3.0 equiv)

e Anhydrous toluene (5 mL)

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(COD)2 (5.5 mg),
IMes-HCI (13.6 mg), and KsPOa4 (636 mg) under an inert atmosphere.

e Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
e Add anhydrous, degassed toluene (5 mL) via syringe.
o Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-
24 hours.

e Upon completion, cool the reaction mixture to room temperature.

 Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the
pad with additional ethyl acetate (3 x 10 mL).

o Concentrate the filtrate under reduced pressure.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Purify the crude product by flash column chromatography on silica gel to afford the desired
biaryl product.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig
Amination of an Aryl Chloride with a Secondary Amine

This protocol outlines a general procedure for the C-N bond formation between an aryl chloride
and a secondary amine.

Reagents:

 Aryl chloride (1.0 mmol, 1.0 equiv)

Secondary amine (1.2 mmol, 1.2 equiv)

Nickel(ll) chloride dimethoxyethane complex (NiCl=:DME) (1.1 mg, 0.05 mmol, 5 mol%)

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCI) (3.4 mg, 0.10 mmol, 10 mol%)

Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

Anhydrous 1,4-dioxane (5 mL)

Procedure:

In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with NiCl=-DME
(11 mg), IMes-HCI (34 mg), and NaOtBu (135 mg).

e Add the aryl chloride (1.0 mmol).
e Add anhydrous, degassed 1,4-dioxane (3 mL).

» Add the secondary amine (1.2 mmol) via syringe, followed by an additional 2 mL of 1,4-
dioxane.

e Seal the tube and remove it from the glovebox.

» Heat the reaction mixture to 100 °C in an oil bath with stirring.
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e Monitor the reaction by TLC or GC-MS until the starting aryl chloride is consumed (typically
12-24 hours).

e Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a
plug of silica gel, eluting with additional diethyl ether.

e Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography to yield the corresponding aryl
amine.

Protocol 3: Nickel-Catalyzed C-S Cross-Coupling of an
Aryl lodide with a Thiol

This protocol provides a general method for the synthesis of aryl sulfides.
Reagents:

e Aryliodide (1.0 mmol, 1.0 equiv)

Thiol (1.2 mmol, 1.2 equiv)

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)z] (13.8 mg, 0.05 mmol, 5 mol%)

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCI) (34 mg, 0.10 mmol, 10 mol%)

Potassium carbonate (K2COs) (276 mg, 2.0 mmol, 2.0 equiv)

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

« Under an inert atmosphere, add Ni(COD)2 (13.8 mg), IMes-HCI (34 mg), and K=2COs (276
mg) to an oven-dried Schlenk tube containing a magnetic stir bar.

e Add the aryl iodide (1.0 mmol).

e Add anhydrous, degassed DMF (3 mL).
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e Add the thiol (1.2 mmol) via syringe, followed by an additional 2 mL of DMF.
e Seal the tube and heat the mixture to 80 °C with stirring.

e Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24
hours.

 After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract
with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

Purify the residue by flash column chromatography to afford the aryl sulfide product.

Visualizations
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Caption: General catalytic cycle for Ni/IMes cross-coupling.
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Typical Experimental Workflow
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Caption: Typical experimental workflow for Ni/IMes coupling.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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